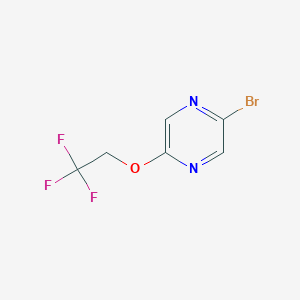

2-Bromo-5-(2,2,2-trifluoroethoxy)pyrazine

CAS No.: 1857825-17-2

Cat. No.: VC6297303

Molecular Formula: C6H4BrF3N2O

Molecular Weight: 257.01

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1857825-17-2 |

|---|---|

| Molecular Formula | C6H4BrF3N2O |

| Molecular Weight | 257.01 |

| IUPAC Name | 2-bromo-5-(2,2,2-trifluoroethoxy)pyrazine |

| Standard InChI | InChI=1S/C6H4BrF3N2O/c7-4-1-12-5(2-11-4)13-3-6(8,9)10/h1-2H,3H2 |

| Standard InChI Key | ISKUFKCVEFPKCA-UHFFFAOYSA-N |

| SMILES | C1=C(N=CC(=N1)Br)OCC(F)(F)F |

Introduction

Chemical and Physical Properties

Structural Characteristics

The compound’s IUPAC name, 2-bromo-5-(2,2,2-trifluoroethoxy)pyrazine, reflects its pyrazine core substituted at the 2-position with bromine and the 5-position with a trifluoroethoxy group. The trifluoroethoxy moiety () introduces steric bulk and electron-deficient characteristics, which influence reactivity in nucleophilic aromatic substitution and metal-catalyzed coupling reactions.

Physicochemical Data

Key properties are summarized below:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 257.01 g/mol | |

| CAS Registry Number | 1857825-17-2 | |

| Solubility | Soluble in DMSO, methanol | |

| Storage Conditions | Room temperature (RT) |

The compound’s stability under ambient storage contrasts with many brominated heterocycles, which often require refrigeration . Its solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) facilitates its use in solution-phase reactions .

Synthesis and Manufacturing

Optimization Challenges

Studies on 2-bromo-5-methylpyrazine highlight the sensitivity of bromopyrazine syntheses to reaction conditions. For instance, diazotization and subsequent bromination require temperatures below to suppress decomposition . These findings underscore the importance of cryogenic conditions and incremental reagent addition for 2-bromo-5-(2,2,2-trifluoroethoxy)pyrazine synthesis.

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s bromine atom serves as a handle for Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the construction of biaryl or amine-containing structures prevalent in drug candidates. For example, trifluoroethoxy groups are common in kinase inhibitors due to their ability to modulate solubility and target binding.

Agrochemical Development

Pyrazine derivatives are explored as herbicides and fungicides. The trifluoroethoxy group’s metabolic stability may enhance the environmental persistence of agrochemical agents derived from this compound .

Comparative Analysis with Analogous Compounds

| Compound | Key Differences | Applications |

|---|---|---|

| 2-Bromo-5-methylpyrazine | Methyl vs. trifluoroethoxy substituent | Antibacterial agents |

| 2-Bromo-5-tosyl-pyrrolopyrazine | Pyrrolo-fused core | Kinase inhibitor scaffolds |

The trifluoroethoxy group in 2-bromo-5-(2,2,2-trifluoroethoxy)pyrazine enhances electron deficiency compared to methyl analogues, favoring reactivity in electron-demanding reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume